N-(naphthalen-1-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-naphthalen-1-yl-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4S2/c29-21(25-19-7-3-5-15-4-1-2-6-18(15)19)14-34-24-26-20-12-13-33-22(20)23(30)27(24)16-8-10-17(11-9-16)28(31)32/h1-11H,12-14H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORGOURXMIZXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(naphthalen-1-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine ring. Common reagents used in this step include sulfur-containing compounds and nitrogen sources under high-temperature conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid as reagents.
Attachment of the Naphthalene Ring: The naphthalene ring is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, which can be achieved through an amidation reaction using appropriate amine and acyl chloride reagents.
Chemical Reactions Analysis
N-(naphthalen-1-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl and naphthalene rings, using reagents such as halogens or alkylating agents.
Hydrolysis: Hydrolysis of the acetamide linkage can be achieved using acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
Structural Characteristics
The compound features a thienopyrimidine core , which is known for its diverse biological activities. The presence of a naphthalene ring and a nitrophenyl group enhances its chemical reactivity and interaction with biological targets. The molecular formula is .
Pharmacological Applications
The compound exhibits a range of pharmacological activities, making it a valuable candidate for drug development:
Antimicrobial Activity
Studies have shown that thienopyrimidine derivatives possess significant antibacterial and antifungal properties. For instance, compounds derived from similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Properties
Research indicates that this compound can induce apoptosis in cancer cells by interacting with specific molecular targets. It has been shown to inhibit certain enzymes critical for cancer cell proliferation .
Enzyme Inhibition
The compound can inhibit various enzymes by binding to their active sites, which is crucial for developing therapeutics targeting diseases related to enzyme dysfunction .
Case Studies
Several studies have documented the efficacy of thienopyrimidine derivatives similar to N-(naphthalen-1-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide:
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Modulate Receptors: The compound can interact with specific receptors on cell surfaces, modulating their signaling pathways.
Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences and Implications
Key Observations :
- Methoxy or alkyl substituents (e.g., in ) may reduce reactivity but improve bioavailability.
- Ring Saturation: Partial saturation in the thienopyrimidine core (e.g., tetrahydro in ) can increase solubility but reduce planarity, affecting intercalation with biomolecules.
- Positional Isomerism: Thieno[3,2-d] vs. [2,3-d] isomers ( vs. target) alter ring electronics and steric accessibility.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated using fragment-based methods.
- Solubility : The nitro group in the target compound may reduce solubility compared to methoxy analogs.
Biological Activity
N-(naphthalen-1-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in various fields due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thienopyrimidine class and features a naphthalene ring, a nitrophenyl group, and a thienopyrimidine core. Its IUPAC name is N-naphthalen-1-yl-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. The presence of these functional groups contributes to its diverse biological activities.
| Property | Details |
|---|---|
| IUPAC Name | N-naphthalen-1-yl-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide |
| Molecular Formula | C24H18N4O4S |
| Molecular Weight | 454.55 g/mol |
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways crucial for cell survival.
- Receptor Modulation : It interacts with cell surface receptors to modulate signaling pathways that can lead to altered cellular responses.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of apoptotic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance:
- A study demonstrated that similar thienopyrimidine compounds exhibited significant anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Compounds with similar naphthalene and thienopyrimidine structures have shown activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium, indicating that modifications to the naphthalene moiety can enhance antimicrobial efficacy .
Anti-inflammatory Effects
Thienopyrimidine derivatives have also been investigated for their anti-inflammatory properties:
- Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation .
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
